molecular formula C13H16N4O B2941318 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 1002651-97-9

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B2941318
CAS No.: 1002651-97-9
M. Wt: 244.298
InChI Key: XZYXONAHJYYPPT-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is an organic compound that features a pyrazole ring substituted with two methyl groups and a benzohydrazide moiety

Mechanism of Action

Target of Action

Related compounds have been found to exhibit catecholase activity , suggesting that they may interact with enzymes involved in the oxidation of catechol to o-quinone .

Mode of Action

It’s suggested that the compound may interact with its targets through coordination to metal ions . The pyrazole rings of these compounds are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability , which may contribute to their interaction with targets.

Biochemical Pathways

The compound may affect the biochemical pathway involving the oxidation of catechol to o-quinone . This reaction is catalyzed by catecholase, an enzyme that plays a crucial role in the melanin biosynthesis pathway. The downstream effects of this pathway include the production of melanin, a pigment responsible for the color of skin, hair, and eyes.

Result of Action

Based on the potential target and mode of action, it can be hypothesized that the compound may influence the levels of melanin in cells by affecting the catecholase activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities of related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzohydrazide derivative. One common method includes the use of t-BuOK/THF as a base and solvent, respectively, to facilitate the alkylation process . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzohydrazide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The primary products are typically alcohols or amines.

    Substitution: The products vary based on the substituent introduced, often resulting in alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to its combination of a pyrazole ring and a benzohydrazide moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler pyrazole derivatives.

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYXONAHJYYPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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